4-Nitropyridine 4-Nitropyridine
Brand Name: Vulcanchem
CAS No.: 1122-61-8
VCID: VC20956826
InChI: InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H
SMILES: C1=CN=CC=C1[N+](=O)[O-]
Molecular Formula: C5H4N2O2
Molecular Weight: 124.1 g/mol

4-Nitropyridine

CAS No.: 1122-61-8

Cat. No.: VC20956826

Molecular Formula: C5H4N2O2

Molecular Weight: 124.1 g/mol

* For research use only. Not for human or veterinary use.

4-Nitropyridine - 1122-61-8

Specification

CAS No. 1122-61-8
Molecular Formula C5H4N2O2
Molecular Weight 124.1 g/mol
IUPAC Name 4-nitropyridine
Standard InChI InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H
Standard InChI Key FEXIEMAAKBNTFK-UHFFFAOYSA-N
SMILES C1=CN=CC=C1[N+](=O)[O-]
Canonical SMILES C1=CN=CC=C1[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Basic Physical Properties

4-Nitropyridine exists as a solid at room temperature with specific physical characteristics that influence its handling and processing. The key physical properties of 4-nitropyridine are summarized in the following table:

PropertyValue
Molecular FormulaC5H4N2O2
Molecular Weight124.098 g/mol
Physical StateSolid
Density1.3±0.1 g/cm³
Melting Point51-54 °C
Boiling Point231.1±13.0 °C at 760 mmHg
Flash Point93.6±19.8 °C
Solubility in WaterSlightly soluble
The relatively low melting point (51-54 °C) of 4-nitropyridine facilitates its handling in laboratory settings, as it can be easily melted for reactions that require liquid phase interaction . Its density of 1.3±0.1 g/cm³ is typical for heterocyclic aromatic compounds with similar molecular weights .

Chemical Properties and Reactivity

The chemical behavior of 4-nitropyridine is largely influenced by two key structural features: the electron-deficient pyridine ring and the electron-withdrawing nitro group at the para position. These features create a compound with distinct reactivity patterns that are valuable in organic synthesis.
The nitro group in 4-nitropyridine exhibits strong electron-withdrawing properties, which further enhances the electron deficiency of the pyridine ring. This electronic configuration makes the compound susceptible to nucleophilic attack, particularly at positions 2 and 6 of the pyridine ring. Additionally, the nitro group itself can undergo various transformations, including reduction to an amino group, which is a common pathway for the synthesis of 4-aminopyridine derivatives.
From a chemical identification perspective, 4-nitropyridine has the following identifiers:

  • IUPAC InChI: InChI=1S/C5H5N2O2/c8-7(9)5-1-3-6-4-2-5/h1,3-4H,2H2

  • Canonical SMILES: O=N(=O)C1=CC=[N]=CC1

  • CAS Number: 1122-61-8

Spectroscopic Properties

The spectroscopic profile of 4-nitropyridine provides valuable information for its identification and characterization. The compound exhibits characteristic absorption patterns in UV-visible spectroscopy due to π→π* and n→π* transitions within the aromatic system and the nitro group. In infrared spectroscopy, the nitro group typically shows strong asymmetric and symmetric stretching vibrations in the regions of 1530-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively.
Nuclear magnetic resonance (NMR) spectroscopy of 4-nitropyridine reveals distinctive patterns for the aromatic protons, with the protons adjacent to the nitro group showing downfield shifts due to the electron-withdrawing effect of the nitro substituent. Mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight of 124.098 g/mol, with fragmentation patterns characteristic of nitroaromatic compounds.

Synthesis Methods

Traditional Synthesis Approaches

The conventional synthesis of 4-nitropyridine typically involves a two-step process starting from pyridine. The first step involves the formation of pyridine N-oxide, followed by nitration to introduce the nitro group at the 4-position. This is then followed by deoxygenation to remove the N-oxide functionality .
The nitration step is particularly challenging as it employs a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), commonly known as "mixed acid." This reaction is highly exothermic and requires careful temperature control to avoid polynitration and formation of undesired by-products . Traditional batch processes for this nitration reaction often suffer from inefficient mixing and heat transfer issues, which can lead to the formation of "hot spots" and consequently poor selectivity and reduced yield.
The deoxygenation step typically employs reducing agents such as phosphorus trichloride (PCl3) or similar reagents to convert the 4-nitropyridine N-oxide to 4-nitropyridine. This step must be carefully controlled to ensure selective reduction of the N-oxide group without affecting the nitro functionality.

Modern Continuous Flow Synthesis

Recent advancements in synthetic methodology have led to the development of more efficient and safer processes for the synthesis of 4-nitropyridine. Notably, continuous flow synthesis using microreaction technology has emerged as a promising approach to overcome the limitations of traditional batch processes .
In continuous flow synthesis, the reactants are continuously pumped through a reactor with submillimeter channel dimensions. This setup offers several advantages for the synthesis of 4-nitropyridine:

  • Enhanced mixing efficiency: The small dimensions of the microreactor channels ensure rapid and thorough mixing of reactants, leading to more uniform reaction conditions.

  • Improved heat transfer: The high surface-to-volume ratio of microreactors facilitates efficient heat transfer, allowing better control of the exothermic nitration reaction and preventing the formation of hot spots.

  • Increased safety: The small volume of reactive materials present in the reactor at any given time reduces the potential hazards associated with the exothermic nitration reaction.

  • Better selectivity and yield: The precise control of reaction parameters in continuous flow systems often results in improved selectivity toward the desired 4-nitropyridine product and reduced formation of by-products.
    Researchers have demonstrated that the continuous flow synthesis of 4-nitropyridine can produce higher quality product compared to traditional batch processes, with better control over the reaction selectivity . This approach represents a significant advancement in the production of this important chemical intermediate, particularly for large-scale industrial applications.

Applications and Uses

Pharmaceutical Applications

4-Nitropyridine serves as a valuable building block in pharmaceutical synthesis due to its reactive functional groups that can be further modified to create diverse drug candidates. The compound and its derivatives have found applications in the development of various therapeutic agents .
The importance of 4-nitropyridine in medicinal chemistry stems from the privileged status of the pyridine scaffold in drug design. Pyridine rings are common structural motifs in many pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. The nitro group in 4-nitropyridine provides a versatile handle for further functionalization, enabling the creation of more complex and biologically active molecules.
Derivatives of 4-nitropyridine have been explored as potential pharmaceutical candidates across various therapeutic areas. For example, reduction of the nitro group yields 4-aminopyridine, which has been used in the treatment of multiple sclerosis under the name dalfampridine (Ampyra). This illustrates the potential of 4-nitropyridine as a starting point for developing medicinal compounds.

Agrochemical Applications

In addition to pharmaceutical applications, 4-nitropyridine and its derivatives have found significant use in the development of agrochemicals, including pesticides, herbicides, and fungicides . The pyridine ring is a common structural feature in many commercial agrochemicals due to its stability and ability to impart specific biological activities.
The versatility of 4-nitropyridine as a synthetic intermediate allows agrochemical researchers to develop compounds with targeted activities and improved environmental profiles. By manipulating the reactivity of the nitro group and the pyridine ring, chemists can create derivatives with specific properties suited for agricultural applications.

Use as a Chemical Intermediate

Perhaps the most significant application of 4-nitropyridine is as a chemical intermediate in organic synthesis. Its unique reactivity profile, dictated by the electron-deficient pyridine ring and the electron-withdrawing nitro group, makes it a valuable precursor for a wide range of functional group transformations.
Some of the common transformations of 4-nitropyridine include:

  • Reduction of the nitro group to an amino group, providing access to 4-aminopyridine derivatives

  • Nucleophilic substitution reactions, particularly at the 2- and 6-positions of the pyridine ring

  • Coupling reactions to form more complex heterocyclic systems

  • Functional group transformations to introduce other substituents on the pyridine ring These transformations enable the synthesis of diverse compounds with applications beyond pharmaceuticals and agrochemicals, including materials science, catalysis, and other specialty chemical applications.

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